1-Bromo-4-(((3,3-difluorocyclobutyl)methyl)sulfonyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-4-(((3,3-difluorocyclobutyl)methyl)sulfonyl)benzene is an organic compound with the molecular formula C10H9BrF2. This compound is characterized by the presence of a bromine atom, a difluorocyclobutyl group, and a sulfonyl group attached to a benzene ring. It is a versatile molecule used in various chemical reactions and has significant applications in scientific research.
Vorbereitungsmethoden
The synthesis of 1-Bromo-4-(((3,3-difluorocyclobutyl)methyl)sulfonyl)benzene typically involves several steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 1-bromo-4-nitrobenzene and 3,3-difluorocyclobutanol.
Reaction Conditions: The reaction conditions often include the use of strong acids or bases, solvents like dichloromethane or toluene, and catalysts such as palladium or copper complexes.
Industrial Production: On an industrial scale, the production methods are optimized for higher yields and purity. This may involve continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
1-Bromo-4-(((3,3-difluorocyclobutyl)methyl)sulfonyl)benzene undergoes various chemical reactions:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Oxidation and Reduction: The sulfonyl group can be reduced to a sulfide or oxidized to a sulfone using appropriate reagents.
Common Reagents and Conditions: Typical reagents include sodium hydride, lithium aluminum hydride, and oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, substitution with an amine would yield a corresponding aniline derivative.
Wissenschaftliche Forschungsanwendungen
1-Bromo-4-(((3,3-difluorocyclobutyl)methyl)sulfonyl)benzene has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It serves as a precursor in the development of novel therapeutic agents, particularly in the field of oncology.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-Bromo-4-(((3,3-difluorocyclobutyl)methyl)sulfonyl)benzene involves its interaction with molecular targets:
Molecular Targets: The compound can bind to specific enzymes or receptors, altering their activity.
Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, or metabolism, depending on the biological context.
Vergleich Mit ähnlichen Verbindungen
1-Bromo-4-(((3,3-difluorocyclobutyl)methyl)sulfonyl)benzene can be compared with other similar compounds:
Similar Compounds: Examples include 1-Bromo-4-(3,3-difluorocyclobutyl)benzene and 1-Bromo-4-(3,3-difluorocyclobutyl)methylbenzene.
Uniqueness: The presence of the sulfonyl group in this compound imparts unique chemical reactivity and biological activity, distinguishing it from other related compounds.
Eigenschaften
Molekularformel |
C11H11BrF2O2S |
---|---|
Molekulargewicht |
325.17 g/mol |
IUPAC-Name |
1-bromo-4-[(3,3-difluorocyclobutyl)methylsulfonyl]benzene |
InChI |
InChI=1S/C11H11BrF2O2S/c12-9-1-3-10(4-2-9)17(15,16)7-8-5-11(13,14)6-8/h1-4,8H,5-7H2 |
InChI-Schlüssel |
WAUHURAQZGMDIV-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CC1(F)F)CS(=O)(=O)C2=CC=C(C=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.